3-(4-Nitrophenyl)benzyl alcohol
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Overview
Description
3-(4-Nitrophenyl)benzyl alcohol is an organic compound characterized by the presence of a benzyl alcohol group attached to a nitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)benzyl alcohol typically involves the nitration of benzyl alcohol derivatives. One common method is the nitration of benzyl alcohol using nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective formation of the nitro group at the para position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyl alcohol group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, treatment with thionyl chloride can convert the alcohol to a benzyl chloride derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂)
Major Products Formed:
Oxidation: 4-Nitrobenzaldehyde, 4-Nitrobenzoic acid
Reduction: 3-(4-Aminophenyl)benzyl alcohol
Substitution: 3-(4-Nitrophenyl)benzyl chloride
Scientific Research Applications
3-(4-Nitrophenyl)benzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl alcohol group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
- 4-Nitrobenzyl alcohol
- 3-Nitrobenzyl alcohol
- 2-Nitrobenzyl alcohol
Comparison: 3-(4-Nitrophenyl)benzyl alcohol is unique due to the specific positioning of the nitro group, which influences its reactivity and properties. Compared to 4-Nitrobenzyl alcohol, it has different electronic and steric effects, leading to variations in its chemical behavior and applications. The presence of the nitro group at the para position in this compound also affects its interactions with biological targets, making it distinct from other nitrobenzyl alcohol derivatives.
Properties
IUPAC Name |
[3-(4-nitrophenyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)14(16)17/h1-8,15H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBSJKSTANYIJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698837 |
Source
|
Record name | (4'-Nitro[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62038-00-0 |
Source
|
Record name | (4'-Nitro[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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